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Compound of Interest

Compound Name: 6-(3,5-Difluorophenyl)picolinic acid
CAS No.: 1226098-50-5
Cat. No.: B1439829
Get Quote
. J

Executive Summary & Chemical Context[1][2][3][4]
[51[6][71[8][91[10]

The compound 6-(3,5-difluorophenyl)picolinic acid represents a critical pharmacophore in
the development of synthetic auxin herbicides (e.g., florpyrauxifen-benzyl analogs) and
metallo-pharmaceuticals. Its structure combines a chelating picolinic acid core with a lipophilic,
metabolically stable 3,5-difluorophenyl moiety.

This guide moves beyond simple data listing. It establishes a forensic elucidation protocol. We
assume the compound has been synthesized via a Suzuki-Miyaura cross-coupling of methyl 6-
bromo-2-picolinate and 3,5-difluorophenylboronic acid, followed by ester hydrolysis. The
challenge lies not just in confirming the structure, but in differentiating it from potential
regioisomers (e.g., 3-, 4-, or 5-substituted picolinates) and verifying the integrity of the difluoro-
substitution pattern.

Structural Skeleton[4][11]

e Formula; C12H7F2NO2
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e Molecular Weight: 235.19 g/mol
o Key Features:
o Pyridine ring (trisubstituted).
o Phenyl ring (1,3,5-substitution pattern).
o Carboxylic acid (potential for zwitterionic solid-state behavior).

Elucidation Workflow (SOP)

The following decision tree outlines the logical flow for confirming the structure, prioritizing non-
destructive techniques before confirmatory crystallography.

Click to download full resolution via product page
Figure 1: Step-wise analytical workflow for structure confirmation.

Mass Spectrometric Verification (HRMS)

Before NMR, we must establish the molecular formula. The presence of two fluorine atoms
provides a specific mass defect but lacks the dramatic isotopic pattern of Cl or Br.

 lonization Mode: Electrospray lonization (ESI), Negative Mode (preferred for carboxylic
acids).

e Target lon:
e Calculated m/z: 234.0367

o Acceptance Criteria:

ppm.
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» Fragmentation Logic:

o Loss of

(

234
190) is characteristic of carboxylic acids.

o Subsequent loss of HF is common in fluorinated aromatics.

NMR Spectroscopy: The Diagnostic Core

This section details the expected spectral signatures.[1][2] The 3,5-difluorophenyl group acts as
a symmetric "spin system" attached to the asymmetric pyridine.

A. 1H NMR (Proton) - 400 MHz, DMSO-d6

The spectrum will display two distinct aromatic regions.
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Shift (
Position Multiplicity Integral
ppm)*

Diagnostic
Logic

Acidic proton;

may be invisible
COOH 13.0-13.5 Broad Singlet 1H if exchanged with

Ortho to COOH.

Deshielded by
Py-H3 8.05-8.15 dd 1H

carbonyl

anisotropy.

Meta to N.
Py-H4 8.15-8.25 t/dd 1H Couples to H3
and H5.

Ortho to Phenyl

ring. Shifted
Py-H5 8.25-8.35 dd 1H ,

downfield by the

aryl ring current.

Key Signal.
Chemically
equivalent due to

Ph-H2', H6' 7.80-7.95 Multiplet 2H symmetry.
Shows coupling
to F (ortho) and
H4' (meta).

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1439829?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Fingerprint.
Triplet of triplets.
Large coupling to
two F atoms (

Ph-H4' 7.40 - 7.55 tt 1H
) and small

coupling to two H

atoms (

).

*Note: Shifts are representative estimates based on picolinic acid and 1,3-difluorobenzene
derivatives in DMSO-d6.

B. 19F NMR (Fluorine) - 376 MHz, DMSO-d6
» Signal: Single peak (indicating symmetry).
e Shift:

-108 to -112 ppm.

o Multiplicity: Triplet (coupled to H4") or multiplet (if H-coupled). Decoupled spectrum will show
a singlet.

e Purity Check: Look for signals at -115 ppm (monofluoro impurities) or -160 ppm (fluoride
ions).

C. 13C NMR (Carbon) - 100 MHz, DMSO-d6

The carbon spectrum is definitive due to C-F coupling (

).

e Carbonyl (C=0): ~165 ppm (Singlet).

e C-F Carbons (C3', C5): ~163 ppm (Doublet of doublets,

Hz).
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e Pyridine C2/C6: Quaternary carbons around 145-155 ppm.
e Phenyl C4": ~105 ppm (Triplet,

Hz).

e Phenyl C2'/C6": ~110 ppm (Multiplet).

Connectivity & Logic (2D NMR)

To prove the phenyl ring is at position 6 (and not 3, 4, or 5), we rely on HMBC (Heteronuclear
Multiple Bond Correlation).

The "Bridge" Correlation

We must observe a long-range coupling between the protons of the phenyl ring and the
carbons of the pyridine ring (and vice versa).

e Correlation A: Proton Ph-H2'/H6'

Carbon Py-C6 (3-bond coupling).

e Correlation B: Proton Py-H5
Carbon Ph-C1' (3-bond coupling).

If these correlations are absent, the rings are not connected as proposed (e.g., potential

Pyridine H5
(Proton)
MBC (3))
Sigma Bond
Pyridine C6 Phenyl C1'
(Quaternary) (Quaternary)

Suzuki Coupling
Click to download full resolution via product page

formation of an ether linkage or wrong isomer).

Phenyl H2'/H6'
(Protons)
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Figure 2: Critical HMBC correlations establishing the biaryl bond.

Solid State Considerations (X-Ray)

Picolinic acids often crystallize as zwitterions (NH+ on pyridine, COO- on acid) in the solid
state.

o Observation: If IR spectroscopy shows a broad band ~2500-2000 cm~* (N-H+ stretching)
and carboxylate bands (1600 cm~t asymmetric stretch), the zwitterion is present.

e Impact: This does not change the chemical identity but affects solubility and melting point
(typically >130°C for this class).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Forensic Structure Elucidation: 6-(3,5-
Difluorophenyl)picolinic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1439829/docs#forensic-structure-elucidation-6-3-5-
difluorophenyl-picolinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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